

An In-depth Technical Guide to a Representative Spirocyclic Steroid: Drospirenone

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Compound of Interest

Compound Name: 20-Spirox-4-ene-3,20-dione

Cat. No.: B15081877

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Introduction

The nomenclature "**20-Spirox-4-ene-3,20-dione**" does not correspond to a standard IUPAC name for a known chemical entity. The term "spirox" is not a conventional descriptor in steroid chemistry. However, the name suggests a steroidal structure with a spirocyclic ether at the C-20 position, a ketone at C-3, and a double bond between C-4 and C-5. The "20-dione" component is chemically inconsistent with a spiro center at C-20.

Given the ambiguity, this guide will focus on a well-characterized and clinically significant spirocyclic steroid, Drospirenone. While drospirenone features a spiro lactone at the C-17 position, it serves as an excellent and relevant example for researchers, scientists, and drug development professionals interested in the properties and analysis of spirocyclic steroids. Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic activities, widely used in oral contraceptives.^[1]

IUPAC Name and Synonyms of Drospirenone

- IUPAC Name:
(6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione
- Common Synonyms: DRSP, Dihydrospirorenone

The following table summarizes the key identifiers for Drospirenone.

Identifier	Value
IUPAC Name	(6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione
CAS Number	67392-87-4
Molecular Formula	C24H30O3
Molecular Weight	366.5 g/mol
Common Synonyms	DRSP, Dihydrospirorenone

Physicochemical Properties of Drospirenone

A summary of the key physicochemical properties of Drospirenone is presented in the table below.

Property	Value
Melting Point	200-202 °C
Solubility	Practically insoluble in water, soluble in dichloromethane, sparingly soluble in ethanol.
pKa	Not applicable
LogP	3.1

Experimental Protocols

Due to the proprietary nature of pharmaceutical manufacturing, specific, detailed synthesis protocols for drospirenone are not publicly available in full. However, the general synthetic

strategies are outlined in the scientific and patent literature. A generalized retro-synthetic analysis is often a starting point for understanding its synthesis.

Logical Relationship: Retro-synthesis of Drospirenone

The following diagram illustrates a simplified logical flow for the retro-synthesis of Drospirenone, highlighting key disconnections.



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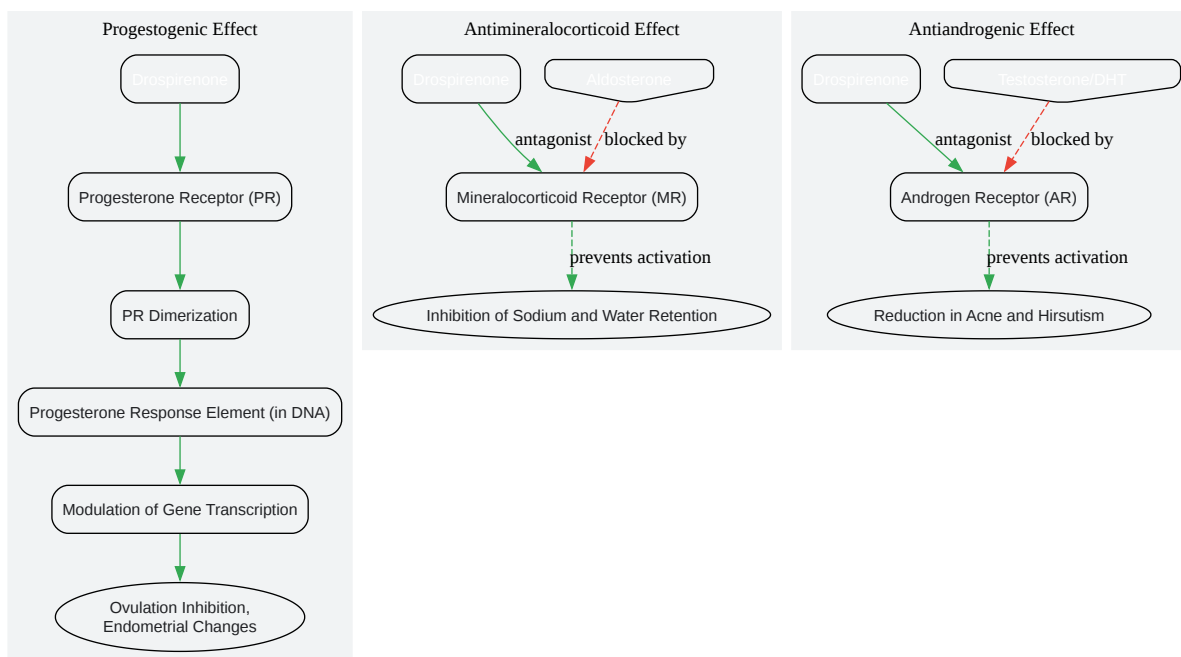
Caption: Simplified retro-synthetic analysis of Drospirenone.

Signaling Pathways

Drospirenone exerts its biological effects primarily through its interaction with steroid hormone receptors.

Mechanism of Action: Signaling Pathway

The diagram below outlines the primary signaling pathways through which Drospirenone functions as a progestin and exhibits its antimineralocorticoid and antiandrogenic effects.



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Caption: Signaling pathways of Drospirenone's progestogenic, antimineralocorticoid, and antiandrogenic effects.

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References

- 1. Drospirenone - Wikipedia [en.wikipedia.org]
- 2. ndclist.com [ndclist.com]
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